(3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with bromine and fluorine substituents on the aromatic ring, makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a benzene derivative, followed by the introduction of the amino and hydroxyl groups through nucleophilic substitution and reduction reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Advanced purification methods, such as chromatography and crystallization, are employed to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the bromine or fluorine substituents under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
(3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL
- (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL
- (3R)-3-Amino-3-(3-bromo-4-ethylphenyl)propan-1-OL
Uniqueness
Compared to similar compounds, (3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL stands out due to its specific combination of bromine and fluorine substituents, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C9H11BrFNO |
---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-bromo-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-7-5-6(1-2-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI Key |
WQIUKVXKKQKVCT-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCO)N)Br)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)Br)F |
Origin of Product |
United States |
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